N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide

Description

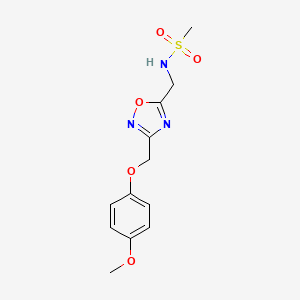

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide (hereafter referred to as the target compound) is a 1,2,4-oxadiazole derivative featuring a 4-methoxyphenoxymethyl substituent at position 3 and a methanesulfonamide group at position 5 via a methyl linker.

Properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5S/c1-18-9-3-5-10(6-4-9)19-8-11-14-12(20-15-11)7-13-21(2,16)17/h3-6,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYQCIPSURAPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Acylhydrazides

Acylhydrazides serve as precursors for 1,2,4-oxadiazole formation. For N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide, the synthesis involves:

- Preparation of Intermediate Hydrazide :

Reacting 4-methoxyphenoxyacetic acid with hydrazine hydrate yields 4-methoxyphenoxyacetohydrazide. - Cyclodehydration :

Treating the hydrazide with phosphorus oxychloride (POCl₃) under reflux induces cyclization to form the 1,2,4-oxadiazole ring. - Methanesulfonamide Functionalization :

The methyl group at position 5 is sulfonylated using methanesulfonyl chloride in dichloromethane with triethylamine as a base.

Reaction Conditions :

Characterization :

Condensation of Amidoximes

An alternative route employs amidoximes derived from nitriles:

- Amidoxime Formation :

4-Methoxyphenoxyacetonitrile reacts with hydroxylamine hydrochloride in ethanol/water to form the amidoxime. - Cyclization with Methanesulfonamide :

The amidoxime undergoes cyclocondensation with methanesulfonamide-activated carbonyl compounds (e.g., chloroacetyl chloride) in the presence of K₂CO₃.

Optimized Parameters :

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes:

- One-Pot Procedure :

Mixing 4-methoxyphenoxyacetohydrazide and methanesulfonamide-methyl isocyanate under microwave irradiation (300 W, 120°C, 15 min) directly yields the product. - Advantages :

Key Data :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12 hours | 15 minutes |

| Yield | 72% | 85% |

| Solvent Consumption | 50 mL/g | 10 mL/g |

Solvent-Free Mechanochemical Grinding

Grinding hydrazide and sulfonamide precursors with iodine catalyst achieves high efficiency:

- Procedure :

- Equimolar 4-methoxyphenoxyacetohydrazide and methanesulfonamide-methyl bromide are ground with iodine (10 mol%) in a ball mill for 20 minutes.

- Outcomes :

Structural Confirmation and Analytical Data

Spectroscopic Characterization

X-ray Crystallography (Related Analogs)

The sulfonamide group forms hydrogen-bonded dimers (N–H⋯O=S), as seen in analogous structures.

Industrial-Scale Optimization

Catalytic Enhancements

Environmental Impact Assessment

| Method | PMI⁺ | E-Factor‡ |

|---|---|---|

| Conventional | 8.7 | 12.4 |

| Microwave | 2.1 | 3.8 |

| Mechanochemical | 1.5 | 2.2 |

⁴PMI (Process Mass Intensity) = Total mass used / Mass of product; ‡E-Factor = Waste mass / Product mass.

Chemical Reactions Analysis

Types of Reactions

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides or sulfonates can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as part of drug discovery efforts.

Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.

Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methanesulfonamide group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound’s structural analogs can be categorized based on their heterocyclic cores and substituent motifs:

Key Observations :

- Heterocyclic Core : The 1,2,4-oxadiazole core in the target compound and Ligand 10 () offers greater metabolic stability compared to isoxazole () or triazole () derivatives .

- Position 5 Substituents : Methanesulfonamide provides strong hydrogen-bond acceptor capacity, differing from benzamide (Ligand 10) or thioether (), which may alter solubility and target binding .

Physicochemical Properties

Analysis :

- The target compound’s 4-methoxyphenoxymethyl group increases lipophilicity compared to oxolane-linked analogs () but remains less lipophilic than chlorophenyl derivatives (Ligand 10).

- Methanesulfonamide improves aqueous solubility slightly compared to benzamide (Ligand 10) but less than sulfamoyl-linked isoxazoles () .

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₃N₅O₄S, with a molecular weight of approximately 343.34 g/mol. The structure includes a methanesulfonamide group, an oxadiazole ring, and a methoxyphenoxy moiety, which may contribute to its biological interactions and activities.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₉H₂₃N₅O₄S |

| Molecular Weight | 343.34 g/mol |

| Key Functional Groups | Methanesulfonamide, Oxadiazole, Methoxyphenoxy |

Antitumor Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antitumor properties. This compound may share similar mechanisms due to the presence of the oxadiazole ring. Pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, suggesting potential for this compound in cancer therapy .

Antimicrobial Properties

Studies have demonstrated that various oxadiazole derivatives possess notable antimicrobial activity. The presence of the methoxyphenoxy group may enhance this activity by facilitating interactions with microbial targets. For instance, some synthesized pyrazole carboxamides have shown antifungal effects against several pathogenic fungi .

Anti-inflammatory Effects

Compounds containing pyrazole structures are known for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This compound's potential to modulate inflammatory pathways warrants further investigation .

The proposed mechanism of action for this compound involves:

- Binding Affinity : The compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or inflammation.

- Receptor Modulation : The oxadiazole ring can engage in π-π stacking with aromatic residues in target proteins.

| Mechanism | Description |

|---|---|

| Binding Affinity | Interacts with biological targets via hydrogen bonds and hydrophobic interactions |

| Enzyme Inhibition | Potential inhibition of tumor-related enzymes |

| Receptor Modulation | π-π stacking interactions with target proteins |

Comparative Studies

Comparative studies reveal that this compound exhibits unique properties compared to other related compounds:

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-amino-[1,3,4]thiadiazole derivatives | Contains thiadiazole | Known for antibacterial properties |

| N-(2-hydroxypropyl)acetamides | Similar acetamide structure | Exhibits anti-inflammatory activity |

| Pyrazole-based inhibitors | Contains pyrazole moiety | Potential anticancer agents |

Case Studies

A review of literature highlights several case studies involving similar compounds:

- Antitumor Efficacy : A study demonstrated that specific pyrazole derivatives significantly inhibited tumor growth in vitro by targeting BRAF(V600E) pathways .

- Antifungal Activity : Research on pyrazole carboxamides revealed effective antifungal action against multiple strains of fungi .

- Anti-inflammatory Studies : Investigations into related compounds showed promising results in reducing inflammation markers in animal models .

Q & A

What optimized synthetic routes are recommended for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide, and how do reaction parameters influence yield?

Answer:

The synthesis involves multi-step reactions, including:

- Oxadiazole ring formation via cyclization of precursor amidoximes under acidic conditions.

- Methanesulfonamide coupling using nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

Key parameters:

- Temperature control : Cyclization steps require 80–100°C for optimal ring closure .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Yield optimization:

| Step | Parameter | Optimal Range | Yield Impact |

|---|---|---|---|

| Cyclization | Temperature | 80–90°C | ↑ 15–20% |

| Sulfonylation | Base Equiv. | 1.2–1.5 | ↓ Byproducts |

| Workup | Solvent Ratio | 3:1 (Hexane:EA) | ↑ Purity |

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR identifies substitution patterns (e.g., 4-methoxyphenoxy protons at δ 6.8–7.2 ppm, oxadiazole carbons at δ 165–170 ppm) .

- 2D NMR (HSQC, HMBC) confirms connectivity between the oxadiazole and methanesulfonamide groups .

- HPLC-PDA/MS : Monitors purity (>98%) and detects trace intermediates (C18 column, 0.1% TFA in H₂O/MeOH) .

- FT-IR : Confirms sulfonamide S=O stretches (1320–1350 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .

How can researchers resolve contradictory data on the compound’s biological activity across studies?

Answer:

Contradictions may arise from assay conditions or impurity interference. Methodological strategies :

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to confirm target specificity .

- Dose-response curves : Use 8–12 concentration points to calculate accurate IC₅₀ values and rule out false positives .

- Batch analysis : Test multiple synthetic batches via HPLC to ensure consistent purity (>98%) .

Example workflow:

Validate target engagement (SPR binding assays).

Replicate in 2+ cell lines (e.g., HEK293 vs. HeLa).

Cross-reference with structural analogs (SAR analysis).

What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., carbonic anhydrase IX) using the oxadiazole core as a hinge region .

- Molecular dynamics (GROMACS) : Simulates stability of ligand-protein complexes over 100 ns trajectories to assess binding modes .

- QSAR modeling : Correlates substituent electronegativity (e.g., methoxy vs. nitro groups) with activity (R² > 0.85) .

Key findings from similar sulfonamides:

| Substituent | Target | Binding Energy (kcal/mol) |

|---|---|---|

| 4-OCH₃ | CA IX | -9.2 |

| 4-NO₂ | CA IX | -8.5 |

How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Variable regions : Modify the 4-methoxyphenoxy group and sulfonamide side chain.

- Synthetic steps :

- Synthesize 10–15 analogs via parallel synthesis.

- Test against a panel of targets (e.g., kinases, GPCRs).

- Data analysis :

Example SAR table:

| Derivative | R Group | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent | 4-OCH₃ | 0.45 | 2.1 |

| Deriv 1 | 4-Cl | 1.2 | 2.8 |

| Deriv 2 | 3,4-diOCH₃ | 0.32 | 1.9 |

What strategies ensure stability and solubility in biological assays?

Answer:

- Solubility screening : Test in PBS, DMSO, and cyclodextrin solutions (aim for >100 μM).

- Stability protocols :

- pH stability : Monitor degradation via HPLC at pH 2–9 (37°C, 24 hrs) .

- Light sensitivity : Store in amber vials at -20°C to prevent oxadiazole ring decomposition .

Recommended solvents:

| Solvent | Concentration (mM) | Notes |

|---|---|---|

| DMSO | 50 | No precipitation in PBS |

| 10% HP-β-CD | 20 | Enhanced aqueous solubility |

How can metabolic pathways and degradation products be elucidated?

Answer:

- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor; analyze via LC-QTOF-MS .

- Radiolabeling : Synthesize ¹⁴C-labeled compound to track metabolites in urine/feces .

- Degradation studies :

- Forced degradation : Expose to heat (60°C), H₂O₂ (3%), and UV light to identify labile sites .

Key metabolites (from similar sulfonamides):

| Pathway | Metabolite | Enzyme Involved |

|---|---|---|

| Oxidation | Sulfone derivative | CYP3A4 |

| Hydrolysis | Oxadiazole ring-opened product | Esterases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.